molecular formula C20H25BrN2 B3107241 N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide CAS No. 1609406-50-9

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide

Cat. No.: B3107241
CAS No.: 1609406-50-9
M. Wt: 373.3
InChI Key: LURIVJVSFPEXCU-UHFFFAOYSA-N
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide is a chemical compound with the molecular formula C20H24N2.BrH. It is known for its unique structure, which includes a carbazole moiety linked to a cyclopentanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide typically involves the following steps:

    Formation of 9-ethyl-9H-carbazole-3-carbaldehyde: This intermediate is synthesized through the reaction of 9-ethylcarbazole with appropriate reagents to introduce the aldehyde group at the 3-position.

    Reductive Amination: The aldehyde group of 9-ethyl-9H-carbazole-3-carbaldehyde is subjected to reductive amination with cyclopentanamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst.

    Hydrobromide Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted carbazole derivatives .

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide is unique due to its specific combination of the carbazole and cyclopentanamine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]cyclopentanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.BrH/c1-2-22-19-10-6-5-9-17(19)18-13-15(11-12-20(18)22)14-21-16-7-3-4-8-16;/h5-6,9-13,16,21H,2-4,7-8,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURIVJVSFPEXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3CCCC3)C4=CC=CC=C41.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide
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N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide
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N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide
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N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide

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